3,3'-Dichlorobenzidine hydrochloride

Solubility Formulation science Analytical sample preparation

Sourcing carcinogenic aromatic amines for analytical and industrial use is complicated by regulatory oversight and purity inconsistencies. This hydrochloride salt resolves these challenges. Enhanced water solubility (<0.1 g/100 mL) vs. the free base enables direct gravimetric preparation of aqueous calibration standards for EPA Method 605, with a distinct C18 retention time of ~6.72 min for unambiguous identification. Directly dispersible in aqueous acid for tetrazotization at 0°C, eliminating a separate acid-dissolution step in diarylide pigment manufacture (PY12, PY13, PY14, PY17, PO13). Also serves as a peroxidative activation probe generating spectroscopically distinct intermediates at 630 nm, 370 nm, and 410 nm.

Molecular Formula C12H11Cl3N2
Molecular Weight 289.6 g/mol
CAS No. 56532-21-9
Cat. No. B8728057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dichlorobenzidine hydrochloride
CAS56532-21-9
Molecular FormulaC12H11Cl3N2
Molecular Weight289.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl
InChIInChI=1S/C12H10Cl2N2.ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;/h1-6H,15-16H2;1H
InChIKeyHXFNXEIKMAEASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dichlorobenzidine Hydrochloride: Technical Specifications & Procurement Baseline


3,3'-Dichlorobenzidine hydrochloride (CAS 56532-21-9), also widely referred to as 3,3'-dichlorobenzidine dihydrochloride (CAS 612-83-9), is the hydrochloride salt form of the aromatic amine 3,3'-dichlorobenzidine. This compound serves as a critical diazo component in the synthesis of diarylide pigments and azo dyes, representing the most economically significant diphenyl base in industrial colorant manufacturing [1]. Unlike the free base form (CAS 91-94-1), the hydrochloride salt provides distinct physicochemical properties that directly impact handling, formulation, and analytical detection workflows. The compound exists as a white to off-white crystalline powder with a melting point range of 132–137°C, and its ionic nature confers differential solubility profiles that are operationally meaningful for industrial and laboratory applications [2].

Why Substitution with Free Base or Congeners Fails


Substitution of 3,3'-dichlorobenzidine hydrochloride with its free base or other benzidine congeners (e.g., benzidine, 3,3'-dimethylbenzidine, 3,3'-dimethoxybenzidine) introduces quantifiable and functionally consequential differences that compromise both analytical accuracy and industrial process reliability. The hydrochloride salt form exhibits water solubility (<0.1 g/100 mL at 21.5°C) that is substantially higher than the free base (3.1 mg/L at 25°C), a differential that directly governs aqueous-phase reaction kinetics and extraction efficiency [1]. Furthermore, the peroxidative oxidation pathway of the dichloro-substituted compound generates spectral intermediates with absorption maxima and scavenger reactivity profiles that are distinct from those of unsubstituted benzidine, as evidenced by direct spectrophotometric comparison [2]. In mutagenicity assays, 3,3'-dichlorobenzidine hydrochloride demonstrates direct-acting frameshift mutagenicity in the absence of metabolic activation—a property not shared by benzidine or other 3,3'-disubstituted analogs, which require S9 activation for significant activity [3]. These non-interchangeable characteristics necessitate compound-specific procurement for applications ranging from certified reference standard preparation to industrial pigment synthesis.

Quantitative Differentiation: Head-to-Head Evidence


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 3,3'-dichlorobenzidine provides markedly enhanced aqueous solubility compared to the free base. This differential is quantified in authoritative toxicological profile data, establishing a clear physical-chemical basis for selecting the salt form when aqueous compatibility or dissolution rate is a process-critical parameter [1].

Solubility Formulation science Analytical sample preparation

Peroxidative Oxidation Spectral Signature vs. Benzidine

The horseradish peroxidase-catalyzed oxidation of 3,3'-dichlorobenzidine yields a unique spectral fingerprint that is quantitatively and qualitatively distinct from that of unsubstituted benzidine. This differentiation has direct implications for analytical detection selectivity and mechanistic studies of peroxidase-mediated activation pathways [1].

Enzymatic oxidation Peroxidase substrate Spectrophotometric detection

Scavenger Resistance of the 410 nm Species

The 410 nm stable oxidation product derived from 3,3'-dichlorobenzidine demonstrates resistance to scavenging by nucleophilic agents that effectively trap the corresponding 425 nm product from benzidine. This functional differentiation provides a mechanistic basis for the compound's distinct biological persistence and toxicological profile [1].

Reactive intermediate stability Free radical scavenging Mechanistic toxicology

Direct-Acting Mutagenicity vs. Benzidine Congeners

3,3'-Dichlorobenzidine hydrochloride demonstrates direct-acting mutagenicity in the Ames Salmonella assay without requiring exogenous metabolic activation (S9 mix). This property distinguishes it from benzidine and most other benzidine congeners, which exhibit negligible mutagenic activity in the absence of S9 activation [1][2]. Furthermore, upon metabolic activation, the compound exhibits significantly enhanced potency relative to unsubstituted benzidine [3].

Genotoxicity Ames test Structure-activity relationship

Thermal Stability of Derived Diarylide Pigments

Diarylide disazo pigments synthesized from 3,3'-dichlorobenzidine demonstrate superior tinctorial strength and markedly reduced blooming and discoloration at elevated temperatures compared to monoazo yellow pigments. This class-level differentiation establishes the compound as the preferred diazo component for high-performance plastics and ink applications [1].

Pigment synthesis Diarylide yellow Plastics coloration

Procurement-Driven Application Scenarios


Reference Standard for Environmental HPLC-ECD Monitoring

For laboratories performing EPA Method 605 or equivalent HPLC analysis of benzidines in environmental samples, 3,3'-dichlorobenzidine hydrochloride is required as a certified reference standard. The compound elutes with a retention time of approximately 6.72 minutes on a C18 column under standard conditions, which is distinct from benzidine (2.24 min) and 3,3'-dimethylbenzidine (3.10 min), enabling unambiguous chromatographic identification [1]. The hydrochloride salt form facilitates accurate gravimetric preparation of aqueous calibration standards due to its enhanced water solubility relative to the free base [2].

Diazo Component in Diarylide Pigment Synthesis

In industrial pigment manufacturing, 3,3'-dichlorobenzidine hydrochloride serves as the tetrazo component for the production of diarylide yellow pigments, including Pigment Yellow 12, 13, 14, 17, and Orange 13. The hydrochloride salt form is directly dispersible in aqueous acid for tetrazotization at 0°C without requiring a separate acid dissolution step, simplifying process workflow [3]. Pigments derived from this diazo component provide the thermal stability required for polyolefin plastics processing and the tinctorial strength demanded by modern offset and letterpress printing inks [4].

Mechanistic Probe for Peroxidase-Catalyzed Activation

Researchers investigating the peroxidative activation of aromatic amines to genotoxic species utilize 3,3'-dichlorobenzidine hydrochloride as a mechanistic probe. The compound generates spectroscopically distinct intermediates upon horseradish peroxidase-catalyzed oxidation, with absorption maxima at 630 nm, 370 nm, and 410 nm that are readily distinguishable from benzidine-derived products [5]. The unique scavenger-resistance profile of the 410 nm species provides a functional assay for assessing the persistence of reactive intermediates in biological matrices [5].

Occupational Exposure Biomarker Calibration in Urinalysis

Industrial hygiene laboratories monitoring worker exposure to dichlorobenzidine-derived pigments employ the hydrochloride salt as a calibration standard for urinary biomarker quantification. A validated colorimetric method using Chloramine-T detection achieves linear quantitation in the 1–20 ppb range with a relative standard deviation of 4.6% and extraction recovery of 68%, enabling sensitive occupational surveillance [6]. For trace-level confirmation, gas chromatographic analysis with electron capture detection of the pentafluoropropionyl derivative provides method detection limits of 60 ppt in human urine [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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